N-Allylsecoboldine
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3,5-dimethoxy-8-[2-[methyl(prop-2-enyl)amino]ethyl]phenanthrene-2,6-diol |
InChI |
InChI=1S/C22H25NO4/c1-5-9-23(2)10-8-15-12-19(25)22(27-4)21-16(15)7-6-14-11-18(24)20(26-3)13-17(14)21/h5-7,11-13,24-25H,1,8-10H2,2-4H3 |
InChI Key |
YNBWUYOUFROCCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)O)OC)O)CC=C |
Synonyms |
N-allylsecoboldine |
Origin of Product |
United States |
N Allylsecoboldine: a Secoaporphine Alkaloid Derivative in Contemporary Chemical Biology Research
Contextualization within the Aporphine (B1220529) Alkaloid Chemical Space
N-Allylsecoboldine is a synthetic derivative belonging to the secoaporphine subclass of aporphine alkaloids. Its unique structural features and biological activities have positioned it as a significant subject of investigation in chemical biology.
Classification and Structural Relationship to Boldine (B1667363) and other Isoquinoline (B145761) Alkaloids
This compound is classified as a secoaporphine alkaloid, a group of compounds characterized by the opening of the B ring of the parent aporphine structure. nih.govcore.ac.uk This structural modification results in a phenanthrene (B1679779) core with a nitrogen-containing side chain. uchile.cl Specifically, this compound is a phenanthrenic structural analogue of boldine, a well-known aporphine alkaloid. uchile.cl In this compound, the nitrogen atom is part of an N-allyl side chain, distinguishing it from the piperidine (B6355638) ring found in boldine. uchile.cl
Aporphine alkaloids, including boldine, belong to the larger class of isoquinoline alkaloids, which are the second-largest group of this alkaloid family after benzylisoquinolines. wikipedia.org These alkaloids share a common biosynthetic precursor, reticuline. uchile.cl The structural relationship between these compounds is fundamental to understanding their chemical properties and biological activities.
Table 1: Classification and Structural Relationships
| Compound | Class | Subclass | Key Structural Features | Relationship to this compound |
| This compound | Isoquinoline Alkaloid | Secoaporphine | Phenanthrene core, N-allyl side chain | The compound of focus. |
| Boldine | Isoquinoline Alkaloid | Aporphine | Tetracyclic aporphine core, piperidine ring | Parent aporphine analogue. uchile.cl |
| Secoboldine (B1249720) | Isoquinoline Alkaloid | Secoaporphine | Phenanthrene core, secondary amine side chain | Parent secoaporphine structure. researchgate.net |
| Reticuline | Isoquinoline Alkaloid | Benzylisoquinoline | Benzylisoquinoline core | Biosynthetic precursor to aporphine alkaloids. uchile.cl |
Natural Occurrence and Biosynthetic Pathways of Parent Aporphine Alkaloids
Parent aporphine alkaloids are predominantly found in the plant kingdom, with at least 85 distinct compounds isolated from 15 different plant families. wikipedia.org A notable source is the boldo tree (Peumus boldus), native to Chile, from which boldine, the most abundant aporphine-like alkaloid in its leaves, is extracted. uchile.clresearchgate.net Boldine is also found in other species of the Monimiaceae, Magnoliaceae, and Lauraceae families. uchile.clresearchgate.net Other aporphine alkaloids like isoboldine (B12402355) have been identified in plants of the genera Beilschmiedia and Nandina. wikipedia.org
The biosynthesis of aporphine alkaloids is a complex process that begins with the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted to (S)-reticuline, a key benzylisoquinoline intermediate. uchile.cl (S)-reticuline then undergoes an intramolecular oxidative coupling reaction, catalyzed by cytochrome P450 enzymes, to form the characteristic tetracyclic aporphine core. wikipedia.orgjipb.net This core structure is then further modified by various enzymes to produce the diverse array of aporphine alkaloids observed in nature. jipb.netnih.gov
Significance of Secoaporphine Structural Motifs in Biological Systems
The opening of the B ring in the aporphine structure to form the secoaporphine motif has significant implications for the biological activity of these compounds. Secoaporphine alkaloids, also known as 1-aminoethylphenanthrenes, are a rare type of alkaloid likely formed biogenetically from an aporphine precursor. nih.gov This structural alteration can lead to a range of pharmacological effects, including antimicrobial, cytotoxic, and dopamine (B1211576) receptor stimulating activities. nih.govcore.ac.uk
Research has shown that the presence of the secoaporphine motif can influence a compound's antioxidant properties. For instance, while boldine is a potent antioxidant, studies have indicated that its seco-analogue, secoboldine, and its N-methylated derivatives exhibit different activities in scavenging reactive oxygen species. uchile.cl The N-allyl group in this compound further modifies its biological profile, contributing to its vasorelaxant effects by blocking Ca2+ channels and exhibiting antagonistic effects on alpha 1-adrenoceptors. thieme-connect.com The structural flexibility of the nitrogen-containing side chain in secoaporphines, compared to the more rigid piperidine ring in aporphines, is thought to play a crucial role in their interaction with biological targets. uchile.cl
Historical Perspective of Early Research on this compound and Related Analogues
Early research into this compound and its analogues was largely driven by the interest in the pharmacological properties of boldine and other aporphine alkaloids. uchile.cl Boldine itself was first isolated in 1872. frontiersin.org The exploration of structurally related compounds aimed to understand the structure-activity relationships and to potentially develop new therapeutic agents.
A significant focus of early studies was the antioxidant potential of these compounds. uchile.cl A 1996 study published in the European Journal of Pharmacology evaluated this compound for its antioxidant properties, investigating its ability to react with reactive oxygen species and its protective effects on human erythrocytes under oxidative stress. nih.gov This research demonstrated that this compound effectively inhibited lipid peroxidation and scavenged various free radicals. nih.govresearchgate.net
The synthesis of this compound from boldine was a key step in enabling these early investigations. google.com Researchers also synthesized and studied other secoaporphine derivatives, such as secoboldine and N-methylsecoboldine, to compare their activities with both the parent aporphine alkaloids and this compound. uchile.clresearchgate.net These comparative studies provided valuable insights into how modifications of the aporphine scaffold, particularly the opening of the B-ring and substitutions on the nitrogen atom, influence the biological activity of these molecules. uchile.cl This foundational work paved the way for more recent research into the diverse pharmacological effects of this compound and other secoaporphine derivatives. ontosight.airesearchgate.net
Synthetic Methodologies and Chemical Derivatization of N Allylsecoboldine
Strategies for the De Novo Synthesis of N-Allylsecoboldine Scaffolds
De novo synthesis offers a versatile route to the core structure of this compound, allowing for the introduction of various substituents and functionalities that are not easily accessible through semi-synthesis. uomustansiriyah.edu.iqwikipedia.org This approach typically involves the construction of the foundational aporphine (B1220529) or related polycyclic frameworks. mdpi.commdpi.comnih.govresearchgate.netmdpi.comnih.gov
The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline (B145761) alkaloids, including the aporphine scaffold that is structurally related to this compound. numberanalytics.comtandfonline.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring closure to form a tetrahydroisoquinoline. numberanalytics.comnih.gov The traditional Pictet-Spengler reaction, often catalyzed by Brønsted acids like HCl, TFA, H₂SO₄, and p-TsOH, has been modified to improve its efficiency and applicability. beilstein-journals.org
Recent advancements have focused on the use of new catalysts and reaction conditions. For instance, Lewis acids such as ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃) have been shown to enhance reaction yields and shorten reaction times. numberanalytics.com Chiral phosphoric acids have also been employed to achieve enantioselectivity in the synthesis of aporphine-like structures. numberanalytics.com The reaction mechanism involves the formation of an imine intermediate, which is then protonated to an iminium ion that undergoes cyclization. beilstein-journals.org
Other established protocols for the synthesis of the aporphine core include the Bischler-Napieralski cyclization followed by asymmetric hydrogenation, and palladium-catalyzed direct arylation methods. researchgate.net For example, the synthesis of certain aporphine analogues has been achieved through the coupling of substituted 2-bromophenylacetic acids with phenylethylamines, followed by Bischler-Napieralski cyclization and asymmetric hydrogenation using Noyori's ruthenium-based catalyst. researchgate.net Palladium-catalyzed C-H bond alkylation of 1-naphthylamides has also been reported as a method to construct the core structures of aporphine alkaloids. sioc-journal.cn
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired products in de novo synthesis. In the context of the Pictet-Spengler reaction, several factors have been explored to enhance its efficiency. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while increasing product yields. numberanalytics.com High-pressure conditions have also been investigated for their potential to accelerate the reaction rate. numberanalytics.com
The choice of solvent and catalyst concentration are also critical parameters. For example, in a TCT-catalyzed Pictet-Spengler reaction, DMSO was found to be a suitable solvent, and a catalyst loading of 10 mol % was optimal. beilstein-journals.org The reaction temperature is another key variable; for the TCT-catalyzed reaction, 100 °C was determined to be the optimal temperature, as lower temperatures required significantly longer reaction times and higher temperatures led to the formation of undesired side products. beilstein-journals.org A patent for the synthesis of aporphine alkaloids describes an improved Pictet-Spengler reaction using a one-pot method with an acid catalysis system, achieving yields of at least 80% for the resulting benzyl (B1604629) tetrahydroisoquinoline. google.com
| Reaction | Catalyst/Reagent | Conditions | Yield |
| Pictet-Spengler | Trifluoroacetic acid | Benzene, reflux | Up to 86:14 dr |
| Pictet-Spengler | Cyanuric chloride (TCT) | DMSO, 100 °C, N₂ atm | Excellent |
| Bischler-Napieralski/Asymmetric Hydrogenation | POCl₃, (R,R)-Noyori's catalyst | Dichloromethane, reflux | High |
| Pictet-Spengler (one-pot) | Acid catalysis system | Acetonitrile (B52724), N₂ protection | >80% |
Application of Modified Pictet–Spengler Reactions and Other Established Protocols
Semi-Synthetic Approaches from Precursor Aporphine Alkaloids
Semi-synthetic methods provide a more direct route to this compound by utilizing readily available natural aporphine alkaloids, such as boldine (B1667363), as starting materials. uchile.cl This approach is often more efficient for producing specific target molecules without the need for building the complex core structure from scratch.
Boldine is a major aporphine alkaloid found in the boldo tree (Peumus boldus) and serves as a common precursor for the semi-synthesis of this compound and its derivatives. researchgate.net The chemical transformation of boldine into this compound involves the cleavage of the piperidine (B6355638) ring present in the aporphine structure. The resulting phenanthrene (B1679779) skeleton with a side chain containing the nitrogen atom is a key feature of this compound. uchile.cl
The synthesis of glaucine (B1671577) and norglaucine from boldine has been achieved through O-methylation using reagents like phenyltrimethylammonium (B184261) chloride in the presence of potassium carbonate in dry dimethylformamide. researchgate.net Such derivatization techniques highlight the potential to modify the functional groups on the aporphine scaffold.
Selective functionalization of the aporphine scaffold is key to creating a diverse range of derivatives. For instance, halogenated alkaloids have been semi-synthesized from boldine. molaid.commolaid.com These modifications can significantly alter the biological properties of the parent compound.
The synthesis of various aporphine analogues with different functional groups at various positions has been reported. This includes the introduction of alkoxy groups at C1/C2 and acyl or phenylsulfonyl groups at the N6 position of the aporphine scaffold. researchgate.net These modifications are typically achieved through standard organic reactions such as acylation, alkylation, and sulfonation, tailored to the specific reactivity of the aporphine nucleus.
Derivatization Techniques from Boldine and Analogs
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is pursued to explore structure-activity relationships and to develop compounds with improved pharmacological profiles. nih.govnih.govmdpi.complos.org These modifications can involve alterations to the allyl group, the substituents on the phenanthrene core, or the nature of the nitrogen-containing side chain.
Design Principles for Novel this compound Analogues
The design of new analogues of this compound is primarily guided by its established biological activities, particularly its potent antioxidant properties. The core principle is to modify the chemical structure to enhance these existing activities, introduce new therapeutic effects, or improve pharmacokinetic profiles. Key strategies in the design of novel this compound analogues include modifications of the phenolic hydroxyl groups, the N-allyl group, and the aromatic backbone.
Modification of Phenolic Hydroxyl Groups: The phenolic hydroxyl groups on the this compound scaffold are crucial for its antioxidant activity, as they can donate hydrogen atoms to scavenge free radicals uchile.clnih.gov. Design principles often involve:
Esterification or Etherification: Converting one or both hydroxyl groups into esters or ethers can modulate the compound's lipophilicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, diacetyl-N-allylsecoboldine is a derivative that has been investigated thieme-connect.com.
Introduction of Different Functional Groups: Replacing the hydroxyl groups with other functionalities, such as amines or thiols, could alter the compound's antioxidant mechanism and potentially introduce new biological activities.
Substitution with Other Alkyl or Aryl Groups: Replacing the allyl group with different alkyl chains (e.g., methyl, ethyl, propyl) or aryl moieties can influence the compound's steric and electronic properties. This can impact its binding affinity to specific receptors or enzymes.
Introduction of Functionalized Side Chains: Incorporating functional groups into the N-substituent, such as hydroxyl, carboxyl, or amino groups, can enhance water solubility and provide additional points for interaction with biological targets.
Modification of the Aromatic Backbone: The phenanthrene-like core of this compound provides a rigid scaffold that can be systematically modified. Design considerations include:
Introduction of Substituents: Adding various substituents (e.g., halogens, nitro groups, or alkyl groups) to the aromatic rings can alter the electron distribution of the molecule, potentially enhancing its antioxidant capacity or introducing other pharmacological effects.
Ring Modification or Opening: More drastic modifications could involve altering the ring structure itself, for example, through ring expansion, contraction, or the introduction of heteroatoms to create novel heterocyclic systems.
A summary of these design principles is presented in the table below.
| Structural Moiety | Design Principle | Rationale | Example of Potential Analogue Type |
| Phenolic Hydroxyl Groups | Esterification/Etherification | Modulate lipophilicity and ADME properties | Diacetyl-N-allylsecoboldine thieme-connect.com |
| Replacement with other functional groups | Alter antioxidant mechanism, introduce new activities | Amino or Thiol analogues | |
| N-Allyl Group | Substitution with other alkyl/aryl groups | Influence steric and electronic properties, receptor binding | N-Propylsecoboldine |
| Introduction of functionalized side chains | Enhance solubility, provide new interaction points | N-(3-hydroxypropyl)secoboldine | |
| Aromatic Backbone | Introduction of substituents | Alter electron distribution, enhance antioxidant capacity | Chloro-N-allylsecoboldine |
| Ring modification | Create novel heterocyclic systems with different properties | Pyridinyl-fused this compound |
Evaluation of Synthetic Routes for Structural Diversity
The synthesis of this compound and its analogues is crucial for exploring their therapeutic potential. An effective synthetic strategy should not only be efficient and high-yielding but also be amenable to the creation of a diverse library of compounds for SAR studies.
Synthesis of this compound: The primary reported method for the synthesis of this compound starts from the natural product boldine google.com. This process involves the cleavage of the aporphine ring system of boldine, followed by N-alkylation with an allyl halide. A typical procedure involves dissolving boldine in a suitable solvent, such as N,N-dimethylformamide (DMF), and reacting it with allyl bromide to yield this compound google.com. This method is straightforward for producing the parent compound.
Routes for Structural Diversity: To generate a diverse range of this compound analogues, more versatile and modular synthetic routes are necessary. The evaluation of these routes is based on factors such as starting material availability, reaction efficiency, and the ability to introduce a wide variety of functional groups.
Semi-synthesis from Natural Products: Similar to the synthesis of the parent compound, derivatives can be prepared from readily available natural aporphine alkaloids. This approach is advantageous as it utilizes complex, stereochemically defined starting materials. However, the diversity of the final products is limited by the functional groups present in the natural precursor.
Total Synthesis: A total synthesis approach offers the greatest potential for structural diversity. By building the secoaporphine scaffold from simpler, commercially available starting materials, it is possible to introduce a wide range of substituents and functional groups at various positions. While more complex, total synthesis provides the flexibility needed to create novel analogues that are not accessible through semi-synthetic methods.
Combinatorial and Diversity-Oriented Synthesis (DOS): For the rapid generation of a large library of analogues, combinatorial and diversity-oriented synthesis strategies can be employed. These approaches utilize a common intermediate that can be reacted with a variety of building blocks to produce a diverse set of final products. This is particularly useful for exploring the SAR of this compound in a high-throughput manner.
The following table provides an evaluation of these synthetic approaches for generating structural diversity.
| Synthetic Route | Description | Advantages | Disadvantages | Suitability for Diversity |
| Semi-synthesis from Boldine | Ring opening of boldine followed by N-alkylation. | Utilizes a readily available, complex natural product. | Limited by the functional group tolerance of the starting material. | Moderate |
| Total Synthesis | Stepwise construction of the secoaporphine skeleton from simple precursors. | High degree of flexibility to introduce various substituents. | Can be lengthy and require optimization of multiple steps. | High |
| Combinatorial/DOS | Use of a common intermediate reacted with diverse building blocks. | Rapid generation of a large library of analogues. | May require significant methods development. | Very High |
Advanced Structural Elucidation and Analytical Characterization of N Allylsecoboldine
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of organic molecules like N-Allylsecoboldine. By probing the interaction of the molecule with electromagnetic radiation, these techniques reveal detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, DEPT, and 2D-COSY
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of this compound in solution. uzh.ch ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
Key signals in the ¹H NMR spectrum of this compound include a characteristic triplet observed at a chemical shift (δ) between 5.8 and 6.0 ppm, which is indicative of the allyl group. The integration of these signals allows for the determination of the relative number of protons in different environments.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups, further clarifying the carbon framework. Two-dimensional Correlation Spectroscopy (2D-COSY) experiments establish proton-proton couplings, revealing which protons are adjacent to one another in the molecular structure. This comprehensive NMR analysis, often including ¹H, ¹³C, DEPT, and 2D-COSY, is a standard requirement for the unambiguous characterization of this compound and its novel derivatives.
Table 1: Representative NMR Data for this compound
| Nucleus | Experiment | Key Chemical Shifts (δ, ppm) | Interpretation |
| ¹H | 1D NMR | 5.8 – 6.0 (triplet) | Allyl group proton |
| ¹³C | 1D NMR | Varies | Carbon skeleton |
| ¹³C | DEPT | Differentiates CH, CH₂, CH₃ | Carbon type identification |
| ¹H-¹H | 2D-COSY | Cross-peaks | Proton-proton connectivity |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and molecular weight of this compound with high accuracy. scirp.orgnih.gov By measuring the mass-to-charge ratio (m/z) of the ionized molecule to a high degree of precision, HRMS allows for the determination of its exact molecular formula. scirp.org This technique is essential for distinguishing this compound from other compounds with similar nominal masses.
The use of soft ionization techniques, such as electrospray ionization (ESI), allows for the analysis of intact molecular ions with minimal fragmentation. scirp.orgnih.gov This is particularly valuable for confirming the identity of synthesized this compound and for identifying unknown compounds in complex mixtures. scirp.orgintertek.com HRMS is often used in conjunction with chromatographic separation methods, such as HPLC-HRMS, to provide both separation and highly accurate mass identification. protocols.io
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. bruker.com This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. bruker.com
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. For instance, the presence of the allyl group can be identified by specific C-H and C=C stretching and bending vibrations. researchgate.net The aromatic rings would also produce distinct signals. By comparing the obtained spectrum with reference spectra and correlation charts, the functional groups within the molecule can be confirmed, providing complementary information to NMR and mass spectrometry data. youtube.comspectroscopyonline.com
Chromatographic Purity Assessment and Quantification
Chromatographic techniques are fundamental for separating this compound from impurities and for quantifying its concentration. e3s-conferences.org These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase. uomustansiriyah.edu.iq
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for assessing the purity and quantifying the concentration of this compound. mdpi.comnih.gov In this technique, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential affinity of the components for the two phases. mdpi.com
For this compound, a common approach involves using a C18 reversed-phase column with a mobile phase gradient, such as acetonitrile (B52724) and water. Detection is typically performed using a UV detector set at a specific wavelength, for example, 254 nm, where the compound exhibits strong absorbance. The purity of this compound is often required to be ≥95% for research applications, and HPLC is the standard method to verify this. The retention time, the time it takes for the compound to pass through the column, is a characteristic parameter used for its identification under specific chromatographic conditions.
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Specification | Purpose |
| Column | C18 | Stationary phase for reversed-phase chromatography |
| Mobile Phase | Acetonitrile/Water Gradient | Eluent to carry the sample through the column |
| Detection | UV at 254 nm | To detect and quantify the compound |
| Purity Threshold | ≥95% | Standard for research-grade material |
Advanced Chromatographic Methods for Complex Mixture Analysis
For the analysis of this compound in complex matrices, such as biological samples or herbal extracts, more advanced chromatographic methods may be necessary. e3s-conferences.org These techniques offer enhanced separation power and selectivity.
Multidimensional chromatography, which combines two or more different chromatographic separations, can significantly improve the resolution of complex mixtures. numberanalytics.com Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of LC with the sensitive and selective detection of MS. numberanalytics.com LC-MS, and particularly LC-HRMS, are powerful tools for the unambiguous identification and quantification of this compound in intricate samples. protocols.ionumberanalytics.com These advanced methods are crucial when dealing with low concentrations of the analyte or when co-eluting interfering substances are present. mdpi.comnumberanalytics.com
Application of Orthogonal and Fingerprint Analytical Approaches
To ensure an unambiguous structural assignment and comprehensive characterization of this compound, a combination of orthogonal and fingerprint analytical approaches is employed. Orthogonal methods are analytical techniques that measure the same property using fundamentally different principles, thereby providing a more robust and reliable characterization by mitigating the inherent biases of any single technique. ucl.ac.beconicet.gov.armdpi.com For a complex molecule like this compound, this approach is critical for confirming its molecular structure and identifying any potential impurities.
A primary orthogonal approach for the structural elucidation of this compound involves the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY and HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. This allows for the assignment of protons and carbons and helps to piece together the core structure and the position of the allyl group.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the mass-to-charge ratio of the parent ion and its fragments. This data is used to determine the elemental composition of this compound, confirming its molecular formula and providing evidence of its fragmentation pattern, which is crucial for structural confirmation. osti.govnih.gov
Fingerprint Analysis
Fingerprint analysis is a powerful tool for the quality control and characterization of complex mixtures, such as plant extracts containing alkaloids, or for the detailed comparison of a synthesized compound against a reference standard. nih.govscielo.br For this compound, chromatographic fingerprinting, particularly using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), is highly effective. nih.govscielo.bramazonaws.com
An HPLC-DAD fingerprint provides a unique chromatogram with peaks corresponding to this compound and any related impurities. The retention time and UV-Vis spectrum of each peak serve as identifying characteristics. amazonaws.com Coupling HPLC with MS (HPLC-MS) adds another dimension to the fingerprint, providing mass-to-charge ratio information for each separated component, which significantly enhances the specificity and reliability of the identification. ucl.ac.beuchile.cl This is particularly useful for distinguishing between structurally similar aporphine (B1220529) alkaloids. uchile.clresearchgate.net
For instance, a comparative fingerprint analysis can be performed between a newly synthesized batch of this compound and a well-characterized reference standard. The overlay of the chromatograms and the comparison of the spectral data can confirm the identity and assess the purity of the new batch.
| Analytical Technique | Information Provided | Role in Orthogonal/Fingerprint Analysis |
| ¹H and ¹³C NMR | Details on proton and carbon environments, and scalar couplings. | Core structural elucidation, confirmation of functional groups. |
| 2D NMR (COSY, HMBC) | Atom connectivity and spatial relationships. | Definitive assignment of the molecular skeleton. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition. | Orthogonal confirmation of the molecular formula. |
| HPLC-DAD | Chromatographic separation with UV-Vis spectral data. | Fingerprint for identity and purity assessment. |
| HPLC-MS | Chromatographic separation with mass data for each peak. | Highly specific fingerprinting and impurity identification. |
Quantitative Analytical Method Validation for Research Applications
For the reliable quantification of this compound in research applications, such as in analytical testing or for the characterization of reference standards, a validated quantitative analytical method is essential. semanticscholar.org High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly employed technique for the quantitative analysis of aporphine alkaloids due to its robustness, precision, and accessibility. ucl.ac.benih.govnih.gov
The validation of an HPLC-UV method for this compound would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. semanticscholar.org The validation process assesses several key parameters:
Specificity: The ability of the method to accurately measure this compound in the presence of impurities, degradation products, or other matrix components. ucl.ac.be This is often demonstrated by the separation of the main peak from other components in the chromatogram.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. researchgate.net
Range: The concentration interval over which the method is shown to be precise, accurate, and linear.
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies on spiked samples. jfda-online.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). nih.gov
Limit of Detection (LOD): The lowest concentration of this compound that can be detected but not necessarily quantified with acceptable accuracy and precision.
Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision. nih.gov
Below are representative data tables illustrating the expected results from a validated HPLC-UV method for the quantification of this compound, based on published data for similar aporphine alkaloids. ucl.ac.benih.govnih.gov
Table 3.4.1: Linearity and Range
| Parameter | Result |
| Linearity Range (µg/mL) | 1.0 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Table 3.4.2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10.0 | 9.9 | 99.0 |
| 50.0 | 50.5 | 101.0 |
| 90.0 | 89.1 | 99.0 |
Table 3.4.3: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| 10.0 | < 2.0% | < 3.0% |
| 50.0 | < 1.5% | < 2.5% |
| 90.0 | < 1.0% | < 2.0% |
Table 3.4.4: Detection and Quantitation Limits
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantitation (LOQ) | 1.0 |
The successful validation of a quantitative HPLC-UV method ensures that the data generated for this compound is reliable and reproducible, which is a prerequisite for its use in further scientific research.
Mechanistic Investigations of N Allylsecoboldine S Biological Activities in Preclinical Models
Vascular Smooth Muscle Relaxation Mechanisms
N-Allylsecoboldine has been identified as a potent vasorelaxant among several derivatives of boldine (B1667363) tested on the rat aorta. nih.gov The mechanisms underlying this effect involve multiple pathways, including the blockade of calcium channels and antagonism of alpha-1 adrenergic receptors. nih.gov
Calcium Channel Blocking Activity in In Vitro Models
This compound demonstrates a significant inhibitory effect on calcium-induced vasoconstriction in in vitro models. nih.gov Studies on rat thoracic aorta have shown that this compound concentration-dependently inhibits vasoconstriction induced by calcium (Ca2+) in a potassium chloride (KCl) rich medium. nih.gov The inhibitory concentration 50 (IC50) for this compound was determined to be approximately 4 µmol/L against a Ca2+ concentration of 1 mmol/L. nih.gov This suggests that this compound acts as a calcium channel blocker, impeding the influx of extracellular calcium that is necessary for smooth muscle contraction. nih.govcvpharmacology.com The vasorelaxant effect was more pronounced at higher concentrations of KCl, further supporting its action on voltage-dependent calcium channels. nih.govfrontiersin.org
Table 1: Inhibitory Effect of this compound on Calcium-Induced Vasoconstriction
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| IC50 | ~ 4 µmol/L | Rat thoracic aorta, 1 mmol/L Ca2+ | nih.gov |
Alpha-1 Adrenoceptor Antagonism and Receptor Binding Profiles
In addition to its calcium channel blocking properties, this compound exhibits antagonistic effects at alpha-1 adrenoceptors. nih.gov This was demonstrated by its ability to concentration-dependently inhibit contractions of the rat aorta induced by phenylephrine, an alpha-1 adrenergic agonist. nih.gov This effect was specific, as contractions induced by other agents like B-HT 920, serotonin, or PGF2 alpha were not affected. nih.gov The vasorelaxant action of this compound persisted even in endothelium-denuded aortic rings, indicating a direct effect on the vascular smooth muscle. nih.gov
Receptor binding studies using cultured A10 vascular smooth muscle cells provided further evidence for this mechanism. This compound was found to displace the binding of [3H]-prazosin, a selective alpha-1 adrenoceptor antagonist, with a Ki value of 0.4 +/- 0.2 µmol/L. nih.gov This binding affinity is comparable to that of the known calcium channel blocker verapamil, which also showed alpha-1 adrenoceptor antagonism in the same study. nih.gov This dual action of blocking both calcium channels and alpha-1 adrenoceptors contributes to its potent vasodilatory effects. nih.govcvpharmacology.comnih.gov
Table 2: Receptor Binding Profile of this compound
| Receptor | Ligand Displaced | Cell Line | Ki Value (µmol/L) | Source |
|---|---|---|---|---|
| Alpha-1 Adrenoceptor | [3H]-prazosin | A10 vascular smooth muscle cells | 0.4 +/- 0.2 | nih.gov |
Signaling Pathway Modulation in Vasculature
The vasorelaxant effects of this compound are mediated through specific signaling pathways within the vascular smooth muscle. While it effectively blocks phenylephrine-induced contractions, it only slightly inhibits the increase in inositol (B14025) monophosphate caused by phenylephrine. nih.gov This suggests that its primary mechanism is not the inhibition of the phospholipase C pathway, which is a key signaling cascade for alpha-1 adrenoceptor-mediated contraction. nih.govwikipedia.org
Furthermore, studies have shown that the relaxation induced by this compound is not affected by glibenclamide or charybdotoxin, which are blockers of ATP-sensitive and large-conductance calcium-activated potassium channels, respectively. nih.gov This indicates that its vasodilatory action is independent of these potassium channels. Additionally, this compound did not alter the levels of cyclic GMP (cGMP) or cyclic AMP (cAMP) in the vascular tissue, ruling out the involvement of these second messengers in its vasorelaxant effect. nih.gov The collective evidence points towards a mechanism primarily centered on the direct blockade of calcium influx and antagonism of alpha-1 adrenoceptors, rather than modulation of downstream signaling cascades like the cGMP or cAMP pathways. nih.govnih.gov
Antioxidant and Reactive Oxygen Species Scavenging Properties
This compound has demonstrated significant antioxidant properties, acting as a potent scavenger of reactive oxygen species (ROS) and protecting against oxidative damage. nih.govuchile.cl
Inhibition of Lipid Peroxidation in Cellular and Tissue Homogenates
One of the key antioxidant activities of this compound is its ability to inhibit lipid peroxidation. nih.govuchile.cl In studies using rat brain homogenates, this compound dose-dependently inhibited lipid peroxidation with an IC50 value of 4.80 +/- 0.16 µM. nih.gov This indicates a strong protective effect against oxidative damage to lipids, which are major components of cell membranes. nih.govtaylorandfrancis.com
Its protective effects extend to human erythrocytes, where it has been shown to suppress oxidative hemolysis induced by aqueous peroxyl radicals or hydrogen peroxide. nih.gov this compound not only reduces the extent of lipid peroxidation in red blood cells but also mitigates other forms of oxidative damage, such as the formation of high-molecular-weight proteins and the degradation of band 6 protein. nih.gov These findings highlight its potential to protect cells and tissues from the detrimental effects of lipid peroxidation. nih.gov
Table 3: Inhibition of Lipid Peroxidation by this compound
| System | Parameter | Value | Source |
|---|---|---|---|
| Rat brain homogenates | IC50 | 4.80 +/- 0.16 µM | nih.gov |
Direct Scavenging of Hydroxyl and Peroxyl Radicals
This compound is an efficient direct scavenger of highly reactive free radicals, including hydroxyl (•OH) and peroxyl (ROO•) radicals. nih.govuchile.cl It has been shown to trap hydroxyl radicals with a high second-order rate constant of 6.92 +/- 0.86 x 10^9 M-1 s-1. nih.gov This rapid scavenging activity is crucial in preventing the widespread damage that hydroxyl radicals can inflict on biological molecules. cellgs.com
In addition to scavenging hydroxyl radicals, this compound is a very effective scavenger of peroxyl radicals. nih.gov It was found to inhibit the peroxyl radical-mediated destruction of B-phycoerythrin with a stoichiometry factor of 4.40 +/- 0.59. nih.gov This indicates that one molecule of this compound can neutralize multiple peroxyl radicals, making it a highly efficient antioxidant. nih.gov The compound also markedly scavenges stable nitrogen-centered radicals. nih.gov This broad-spectrum radical-scavenging ability underscores its significant potential as a protective agent against oxidative stress. nih.govnih.gov
Table 4: Radical Scavenging Activity of this compound
| Radical Species | Method/Parameter | Value | Source |
|---|---|---|---|
| Hydroxyl Radical | Second-order rate constant | 6.92 +/- 0.86 x 10^9 M-1 s-1 | nih.gov |
| Peroxyl Radical | Stoichiometry factor | 4.40 +/- 0.59 | nih.gov |
Protective Effects Against Oxidative Damage in In Vitro Cell Models
This compound has demonstrated significant antioxidant properties in preclinical investigations, offering protection against oxidative damage in cellular models. In studies utilizing human erythrocytes as an in vitro model, this compound effectively suppressed oxidative hemolysis induced by aqueous peroxyl radicals or hydrogen peroxide. oamjms.eu This protective action is attributed to its ability to attenuate the extent of lipid peroxidation within the cell membrane. oamjms.eu
Further mechanistic insights reveal that this compound's antioxidant capacity stems from its efficiency as a radical scavenger. It has been shown to be a highly efficient scavenger of peroxyl radicals and also effectively traps hydroxyl radicals. oamjms.eu In studies with brain homogenates, this compound exhibited a dose-dependent inhibition of lipid peroxidation. oamjms.eu
The protective effects of this compound also extend to cellular proteins. In radical-treated erythrocytes, the compound was found to decrease the formation of high-molecular-weight proteins and prevent the degradation of band 6 protein. oamjms.eu Moreover, in erythrocytes from beta-thalassemic patients, which exhibit enhanced susceptibility to oxidative stress, this compound was able to prevent the elevated levels of hemolysis and lipid peroxidation. oamjms.eu These findings underscore the potential of this compound as an effective antioxidant capable of protecting cells against oxidative damage. oamjms.eu
Modulation of Inflammatory Mediators and Oxidative Stress Pathways
This compound has been shown to modulate key pathways involved in inflammation and oxidative stress, particularly in the context of endotoxemia.
In preclinical models of endotoxemia induced by lipopolysaccharide (LPS) in rats, this compound has been observed to inhibit the expression of inducible nitric oxide synthase (iNOS) protein. nih.gov Specifically, administration of this compound resulted in the inhibition of iNOS protein expression within the renal cortex of these endotoxemic rats. oamjms.eunih.gov While the overproduction of plasma nitrate (B79036) was not altered, the compound did partially ameliorate the continuous decrease in urinary nitrate. nih.gov This inhibitory effect on iNOS expression is considered a key component of its beneficial effects during endotoxemia. nih.gov
Preclinical studies have demonstrated that this compound can significantly attenuate the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). In rats treated with endotoxin (B1171834), pretreatment with this compound led to a significant reduction in the increase of plasma TNF-α. nih.gov The ability to inhibit TNF-α production is highlighted as one of the beneficial attributes of this compound in the context of endotoxemia. nih.gov
This compound has shown a significant protective impact against renal dysfunction in animal models of endotoxemia. nih.gov Endotoxemia is associated with renal dysfunction characterized by decreases in renal blood flow and urinary potassium excretion. nih.gov Pretreatment with this compound was found to significantly alleviate these dysfunctions. nih.gov Furthermore, the compound improved endotoxemia-induced organ injury, as evidenced by the recovery of marker enzymes in LPS-treated rats. nih.gov These findings demonstrate this compound's capacity to protect against acute renal failure during endotoxemia. nih.gov
Attenuation of Tumor Necrosis Factor-alpha (TNF-α) Production
Effects on Glucose Metabolism via Related Analogues in Animal Models
The therapeutic potential of aporphine (B1220529) derivatives extends to the regulation of glucose metabolism. Investigations into related analogues of this compound have revealed significant antihyperglycemic properties. One such derivative, diacetyl-N-allylsecoboldine, was studied for its effects in both normal and diabetic rat models.
In these studies, intravenous administration of diacetyl-N-allylsecoboldine resulted in a dose-dependent decrease in plasma glucose levels in both normal Wistar rats and in streptozotocin (B1681764) (STZ)-induced diabetic rats. mdpi.com This demonstrates a clear antihyperglycemic action of this this compound analogue in preclinical models of diabetes. mdpi.com
Modulation of Insulin (B600854) Release and Glucose Utilization in Skeletal Muscle
Preclinical research has explored the potential of this compound and its derivatives to influence glucose metabolism, with a particular focus on their effects on insulin secretion and glucose handling in skeletal muscle. These investigations, primarily conducted in rodent models of normal and diabetic physiology, suggest a multifaceted mechanism of action that contributes to the observed antihyperglycemic effects.
Studies involving a derivative of this compound, specifically diacetyl-N-allylsecoboldine, have provided insights into its role in modulating insulin release. In a comparative study using nicotinamide-streptozotocin (NA-STZ)-induced diabetic rats, which model non-insulin-dependent diabetes mellitus (NIDDM), the administration of diacetyl-N-allylsecoboldine was shown to increase plasma insulin levels. thieme-connect.com This effect, however, required a higher dosage compared to other aporphine alkaloids tested, such as thaliporphine, boldine, and glaucine (B1671577). thieme-connect.com
The research indicated that to achieve a significant increase in plasma insulin, a dose of 5.0 mg/kg of diacetyl-N-allylsecoboldine was necessary. thieme-connect.com This finding suggests that while this compound derivatives can stimulate insulin secretion from pancreatic β-cells, their potency may vary compared to other related compounds. The stimulation of insulin release is a critical mechanism for lowering blood glucose levels, as insulin is the primary hormone responsible for facilitating glucose uptake into peripheral tissues like skeletal muscle. wikipedia.org
The collective evidence from these preclinical models suggests that this compound and its derivatives may exert their antihyperglycemic effects through a dual mechanism: stimulating the release of insulin from the pancreas and promoting the uptake and storage of glucose in skeletal muscle. thieme-connect.com
Research Findings on the Effects of Diacetyl-N-Allylsecoboldine on Plasma Insulin in Diabetic Rats
| Compound | Dosage (mg/kg, i.v.) | Animal Model | Effect on Plasma Insulin | Reference |
| Diacetyl-N-allylsecoboldine | 5.0 | NA-STZ-induced diabetic rats | Comparable increase to glibenclamide (1.0 mg/kg) | thieme-connect.com |
| Glibenclamide (Reference Drug) | 1.0 | NA-STZ-induced diabetic rats | Significant increase | thieme-connect.com |
Research Findings on the Effects of a Related Aporphine (Thaliporphine) on Skeletal Muscle Glycogen Synthesis
| Compound | Animal Model | Effect on Skeletal Muscle Glycogen Synthesis | Reference |
| Thaliporphine | Normal and Diabetic Rats | Significant increase | thieme-connect.com |
N Allylsecoboldine As a Research Tool and Lead Compound in Medicinal Chemistry
Applications in In Vitro and In Vivo Pharmacological Research Models
N-Allylsecoboldine has been evaluated as a potent antioxidant agent in several pharmacological research models. Its efficacy has been demonstrated through its capacity to interact with significant reactive oxygen species and to shield human erythrocytes from oxidative stress. nih.gov
In in vitro studies using rat brain homogenates, this compound was found to inhibit lipid peroxidation in a dose-dependent manner. nih.gov It also proved to be a highly effective scavenger of peroxyl radicals and was shown to trap hydroxyl radicals. nih.gov Further research demonstrated that this compound could suppress oxidative hemolysis in human erythrocytes that was induced by aqueous peroxyl radicals or hydrogen peroxide. nih.gov This protective effect extended to mitigating lipid peroxidation and preventing the formation of high-molecular-weight proteins in erythrocytes treated with radicals. nih.gov
The compound's potential was also observed in models relevant to specific pathologies. For instance, in β-thalassemic erythrocytes, which are known to be more susceptible to oxidative stress, this compound was able to prevent the enhanced hemolysis and lipid peroxidation. nih.govhaematologica.org Another study highlighted its protective effects in in vivo models of endotoxemia. Pretreatment with this compound was shown to alleviate acute renal failure and improve survival rates in rats treated with endotoxin (B1171834) (LPS). nih.gov These beneficial outcomes are linked to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS), reduce the production of tumor necrosis factor-alpha (TNF-alpha), and its free-radical scavenging activities. nih.gov
| Assay/Model | Measured Effect | Key Finding | Reference |
|---|---|---|---|
| Lipid Peroxidation in Rat Brain Homogenates | Inhibition of peroxidation | IC50 = 4.80 +/- 0.16 µM | nih.gov |
| Peroxyl Radical Scavenging | Inhibition of B-phycoerythrin destruction | Stoichiometry factor = 4.40 +/- 0.59 | nih.gov |
| Hydroxyl Radical Trapping | Rate of reaction | Second-order rate constant = 6.92 +/- 0.86 x 10⁹ M⁻¹ S⁻¹ | nih.gov |
| Human Erythrocyte Hemolysis (Peroxyl radical-induced) | Suppression of hemolysis | Demonstrated protective effect | nih.gov |
| β-Thalassemic Erythrocytes | Prevention of hemolysis and lipid peroxidation | Prevented elevated detrimental effects from oxidative stress | nih.gov |
Exploration as a Preclinical Candidate for Mechanistic Studies
The demonstrated antioxidant and anti-inflammatory properties of this compound make it a compelling preclinical candidate for mechanistic studies, particularly in pathological conditions driven by oxidative stress and inflammation. nih.govnih.govfrontiersin.org Oxidative stress, characterized by an imbalance between reactive oxygen species and antioxidants, is a key factor in the progression of numerous diseases. frontiersin.org
The mechanism of action for this compound involves several key processes. It directly scavenges harmful free radicals, including peroxyl and hydroxyl radicals, thereby preventing damage to cellular components like lipids and proteins. nih.gov This was clearly shown in studies where it inhibited lipid peroxidation in brain tissue and protected erythrocyte membranes. nih.govuchile.cl Furthermore, its ability to inhibit the expression of iNOS and the production of TNF-alpha in response to endotoxins points to a mechanism that involves the modulation of inflammatory pathways. nih.gov By investigating how this compound interferes with these specific molecular pathways, researchers can gain a deeper understanding of the interplay between oxidative stress, inflammation, and disease progression. Its use as a pharmacological probe can help elucidate the therapeutic potential of targeting these mechanisms. nih.gov
Development of Prodrug Strategies and Advanced Delivery Systems for Related Compounds
While aporphine (B1220529) alkaloids exhibit a wide range of biological activities, their development into clinical drugs can be hampered by issues such as poor bioavailability. nih.govmdpi.com To overcome these limitations, medicinal chemists employ prodrug strategies and advanced delivery systems. A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. ewadirect.comrsc.org This approach can be used to enhance properties like water solubility or membrane permeability. baranlab.orgsnv63.rueurekaselect.com For example, attaching a phosphate (B84403) group can dramatically increase aqueous solubility, improving a drug's suitability for parenteral administration. snv63.rueurekaselect.com
In addition to prodrugs, advanced drug delivery systems are being developed for related aporphine compounds. nih.gov Nanotechnology-based systems, such as polymeric nanoparticles and solid lipid nanoparticles (SLNs), offer a promising way to improve the therapeutic efficacy of these alkaloids. mdpi.comtandfonline.cominformaticsjournals.co.in Encapsulating a drug within a nanoparticle can protect it from premature degradation, enhance its absorption, and potentially allow for targeted release. nih.govmdpi.com For instance, nuciferine-loaded nanoparticles made from poly lactic-co-glycolic acid (PLGA) have been shown to improve the bioavailability and bioactivity of nuciferine (B1677029) in animal models. nih.gov Similarly, other systems like liposomes and self-microemulsifying drug delivery systems (SMEDDS) are being explored to enhance the oral bioavailability of poorly soluble compounds within this class. mdpi.com These strategies are crucial for translating the pharmacological potential of aporphine derivatives into viable therapeutic agents.
Role in the Discovery of New Chemical Entities with Defined Biological Actions
This compound, as a synthetic derivative of a natural aporphine alkaloid with established biological activity, serves as a valuable lead compound in the discovery of new chemical entities (NCEs). nih.govnih.gov A lead compound is a chemical structure with known pharmacological activity that acts as a starting point for chemical modifications to create more potent, selective, and safer drugs. oncodesign-services.com The aporphine scaffold itself is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is amenable to modifications that can target a variety of biological receptors and enzymes. nih.govhud.ac.uk
The process of drug discovery often involves synthesizing a series of derivatives from a lead compound to explore the structure-activity relationship (SAR). oncodesign-services.com By making systematic changes to the structure of this compound—for example, by altering substituents on the aromatic rings or modifying the N-allyl group—chemists can generate a library of new compounds. These NCEs are then screened to identify candidates with improved or novel biological actions. nih.govresearchgate.net For instance, a recent study on the aporphine alkaloid taspine (B30418) led to the development of a derivative, SMU-Y6, with higher activity as a TLR2 antagonist, better solubility, and improved drug-like properties for treating inflammation. nih.gov This exemplifies how a natural product lead can be optimized to create a promising new drug candidate, a path that is equally applicable to a compound like this compound for discovering NCEs targeting diseases rooted in oxidative stress or inflammation. nih.goveurekaselect.com
Future Research Directions and Unexplored Avenues
Investigation of Additional Molecular Targets and Signaling Pathways
The currently identified molecular interactions of N-Allylsecoboldine, while significant, likely represent only a fraction of its biological activity. Initial research has shown that the compound blocks α1-adrenergic receptors and potential-gated calcium channels, contributing to its vasorelaxant effects. thieme-connect.comscielo.brresearchgate.netjci.org It also exhibits potent antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. uchile.clvdoc.pubresearchgate.net Furthermore, studies have indicated its ability to inhibit intestinal glucose uptake. colab.ws
However, the broader landscape of its molecular interactions remains largely uncharted. The activity of its parent compound, boldine (B1667363), which interacts with targets such as 5-HT3 receptors and modulates inflammatory pathways like p65-NF-κB and STAT3, suggests that this compound may possess a similarly complex and multifaceted pharmacological profile. thieme-connect.comscielo.brscielo.br Future research should therefore prioritize the systematic screening for new molecular targets.
Key areas for investigation include:
Receptor Profiling: Comprehensive screening against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to identify novel binding partners.
Enzyme Inhibition Assays: Evaluating the inhibitory activity of this compound against key enzymes involved in inflammation (e.g., cyclooxygenases, lipoxygenases), cell signaling (e.g., kinases, phosphatases), and metabolic regulation. For instance, related aporphine (B1220529) alkaloids have been investigated for their effects on phosphodiesterase IV and N-myristoyl transferase. researchgate.netunal.edu.co
Pathway Analysis: Investigating its influence on major signaling cascades beyond those already identified. This includes pathways critical to cell survival, apoptosis, and immune response, which are known to be modulated by other aporphine alkaloids. scielo.br
Table 1: Potential Molecular Targets and Signaling Pathways for Future Investigation
| Category | Potential Target/Pathway | Rationale based on Related Compounds/Initial Findings |
|---|---|---|
| Receptors | 5-HT3 Receptors | Parent compound boldine is a competitive antagonist. scielo.brscielo.br |
| Dopamine (B1211576) Receptors | Aporphine alkaloids are known to interact with D1 and D2-like receptors. researchgate.net | |
| Ion Channels | Additional Calcium (Ca2+) Channel Subtypes | Known to block potential-gated Ca2+ channels; specificity needs to be explored. thieme-connect.comresearchgate.net |
| Sodium (Na+) Channels | Inhibition of Na+ channels is a potential pathway for controlling mucin. scielo.brscielo.br | |
| Enzymes | Phosphodiesterase (PDE) family | Aporphine alkaloids show activity against PDEs; this compound's profile is unknown. researchgate.nettdl.org |
| N-myristoyl transferase (NMT) | Aporphine alkaloids have shown inhibitory potential in docking studies. unal.edu.co | |
| Signaling Pathways | p65-NF-κB & STAT3 | Key inflammatory pathways modulated by boldine. thieme-connect.comscielo.br |
Advanced In Vitro and In Vivo Model Systems for Mechanism Elucidation
To date, the study of this compound has utilized conventional experimental models. In vivo studies have primarily involved rat models to assess vasorelaxation in the thoracic aorta, intestinal glucose absorption, and protection against endotoxemia-induced acute renal failure. colab.wsscribd.comoup.comdntb.gov.ua In vitro research has employed isolated intestinal membrane vesicles, rat brain homogenates for peroxidation assays, and cell cultures for investigating sepsis-induced injury. uchile.clcolab.wsoup.com
While these models have been instrumental, the adoption of more sophisticated systems is crucial for a deeper mechanistic understanding. Future research could benefit significantly from the following advanced models:
In Vitro Organoid Cultures: Developing intestinal, kidney, or liver organoids to study the compound's effects in a more physiologically relevant, three-dimensional context that mimics human organ architecture and function.
Organ-on-a-Chip Technology: Utilizing microfluidic devices that model human organ systems (e.g., a "gut-on-a-chip" or "kidney-on-a-chip") to study tissue-level responses, transport, and multi-organ interactions in real-time.
Genetically Engineered Animal Models: Employing transgenic or knockout animal models to validate specific molecular targets. For example, using a model with a modified α1-adrenoceptor or specific calcium channel subunit could confirm its precise mechanism of vasorelaxation.
High-Content Imaging and Cellular Assays: Using automated microscopy and fluorescent probes in cell-based assays to simultaneously measure multiple parameters, such as receptor internalization, ion flux, mitochondrial membrane potential, and oxidative stress, providing a more holistic view of its cellular effects.
Table 2: Proposed Advanced Model Systems
| Model Type | Specific Example | Research Question |
|---|---|---|
| Advanced In Vitro | Intestinal Organoids | Elucidate the mechanisms of glucose uptake inhibition in a human-relevant model. |
| Kidney-on-a-Chip | Investigate protective effects against nephrotoxicity with real-time analysis of cellular health. | |
| High-Content Screening | Profile cellular responses across multiple parameters (e.g., apoptosis, ROS) in various cell lines. | |
| Advanced In Vivo | α1-Adrenoceptor Knockout Mice | Confirm the specific role of this receptor in the compound's hemodynamic effects. |
Chemoinformatic and Computational Screening for Novel this compound Analogues
The chemical structure of this compound offers a scaffold for the development of novel derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. Chemoinformatics and computational chemistry provide powerful tools to guide this process, reducing the reliance on traditional trial-and-error synthesis.
Future efforts should include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Building QSAR models based on existing data for this compound and related aporphine alkaloids to identify the key structural features responsible for their biological activities.
Molecular Docking and Simulation: Performing docking studies of this compound against homology-modeled or crystal structures of known and potential targets. unal.edu.cotdl.org Molecular dynamics simulations can further elucidate the stability of ligand-receptor interactions and predict binding affinities. researchgate.net
Virtual Screening of Compound Libraries: Using the pharmacophore model of this compound to screen virtual libraries of natural and synthetic compounds to identify novel molecules with similar interaction profiles but different core structures.
De Novo Drug Design: Employing computational algorithms to design novel analogues tailored to fit the binding pocket of a specific target, such as the α1A-adrenoceptor, with high affinity and selectivity. The synthesis of novel aporphine subclasses, such as azaaporphines, demonstrates the potential for creating entirely new chemical entities based on the core structure. tdl.org
Integration with Systems Biology Approaches for Comprehensive Understanding
To move beyond a single-target, single-pathway understanding, a systems biology approach is essential. This involves integrating multi-level data from genomics, proteomics, and metabolomics to construct a comprehensive network model of this compound's biological effects. Such an approach can reveal emergent properties and off-target effects that are not apparent from isolated studies.
Key strategies include:
Metabolomic and Proteomic Profiling: Using techniques like mass spectrometry to analyze global changes in metabolites and proteins in cells or tissues treated with this compound. This can uncover unexpected metabolic shifts or alterations in protein expression that point to novel mechanisms of action. Molecular networking has already been successfully applied to identify bioactive alkaloids in plant extracts. acs.org
Transcriptomic Analysis (RNA-Seq): Measuring changes in gene expression following treatment to identify entire pathways and gene networks that are modulated by the compound.
Network Pharmacology: Combining the compound's known targets with protein-protein interaction databases to build a network map. This can predict new targets and biological functions by analyzing the "neighborhood" of known interacting proteins.
Integrated Data Analysis: Developing computational models that integrate data from transcriptomics, proteomics, metabolomics, and functional assays to create a holistic and predictive model of the drug's action across multiple biological scales, from molecular interactions to physiological outcomes.
By pursuing these future research directions, the scientific community can fully unlock the therapeutic potential of this compound and its analogues, paving the way for the development of novel treatments for a variety of conditions.
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing N-Allylsecoboldine in preclinical studies?
To ensure reproducibility, synthesize this compound using validated protocols such as modified Pictet–Spengler reactions, and characterize it via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY). Include purity assessments via HPLC with UV detection (λ = 254 nm) and report retention times relative to known standards . For novel derivatives, provide full spectral data in supplementary materials, adhering to NIH guidelines for preclinical reporting .
Basic: How do in vitro and in vivo models differ in evaluating this compound’s antiarrhythmic potential?
In vitro models (e.g., isolated cardiomyocytes or Langendorff-perfused hearts) focus on electrophysiological parameters like action potential duration (APD) and ion channel modulation (e.g., hERG inhibition). In vivo models (e.g., rodent arrhythmia induction via ischemia-reperfusion) assess systemic effects, requiring strict adherence to ethical guidelines for animal studies. Use concentration-response curves (0–5 µM in vitro; 0.1–10 mg/kg in vivo) to quantify efficacy, as demonstrated in linear regression analyses correlating concentration with arrhythmia incidence .
Basic: What statistical approaches are appropriate for analyzing concentration-dependent arrhythmia suppression by this compound?
Use linear regression with least-squares fitting to model dose-response relationships (e.g., arrhythmia incidence vs. log[concentration]). Validate assumptions via residual plots and Shapiro-Wilk tests for normality. Report IC₅₀/EC₅₀ values with 95% confidence intervals. For non-linear responses, apply logistic regression or Hill equation models .
Advanced: How can researchers resolve contradictions in reported proarrhythmic vs. antiarrhythmic effects of this compound?
Contradictions may arise from differences in experimental conditions (e.g., species-specific ion channel expression or dosing regimens). Conduct systematic reviews to identify confounding variables, then design controlled studies comparing:
- Proarrhythmic conditions : High concentrations (>5 µM) in low-K⁺ buffers.
- Antiarrhythmic conditions : Low concentrations (0.1–1 µM) in physiological buffers.
Use patch-clamp electrophysiology to isolate channel-specific effects (e.g., Na⁺ vs. K⁺ currents) and validate findings across multiple cell lines .
Advanced: What experimental designs minimize bias when assessing this compound’s therapeutic window?
Adopt a blinded, randomized crossover design in animal models. Compare therapeutic (antiarrhythmic) and toxic (proarrhythmic) doses using:
- Primary endpoint : Arrhythmia suppression rate.
- Secondary endpoints : QTc interval prolongation, mortality.
Calculate the therapeutic index (LD₅₀/ED₅₀) and use ANOVA with post-hoc Tukey tests to compare dose groups. Include positive controls (e.g., amiodarone) and vehicle controls .
Basic: How should researchers validate the purity and structural identity of synthesized this compound?
- Purity : HPLC with ≥95% purity threshold; report mobile phase, column type, and detection wavelength.
- Structural identity : Match NMR chemical shifts (δ) and coupling constants (J) to published data. For novel analogs, include X-ray crystallography or computational docking studies to confirm stereochemistry .
Advanced: What advanced statistical methods address variability in this compound’s dose-response data across studies?
Apply mixed-effects models to account for inter-study variability (e.g., lab-specific protocols or animal strains). Use meta-analysis tools (e.g., RevMan) to pool data from multiple studies, calculating weighted mean differences (WMDs) and heterogeneity indices (I²). Sensitivity analyses can identify outlier datasets .
Advanced: How can mechanistic studies differentiate this compound’s direct ion channel effects from secondary metabolic interactions?
- Direct effects : Use whole-cell patch-clamp in HEK293 cells overexpressing specific ion channels (e.g., Nav1.5, Cav1.2).
- Metabolic interactions : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolite-mediated effects.
Combine these with pharmacokinetic profiling (plasma/tissue concentration-time curves) to distinguish parent compound vs. metabolite activity .
Basic: What steps ensure reproducibility when replicating this compound’s pharmacological effects from literature?
- Materials : Source reagents from vendors cited in original studies (e.g., Sigma-Aldrich for ACSF buffers).
- Protocols : Follow Methods sections verbatim; contact authors for unreported details (e.g., perfusion rates in Langendorff setups).
- Data reporting : Adhere to ARRIVE guidelines for animal studies and MIAME standards for omics data .
Advanced: What frameworks guide hypothesis development for this compound’s dual roles in arrhythmia modulation?
Apply the PICO framework :
- Population : Ischemic vs. non-ischemic arrhythmia models.
- Intervention : this compound dosing regimens.
- Comparison : Standard antiarrhythmics (e.g., lidocaine).
- Outcome : Arrhythmia suppression rate, mortality.
Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
